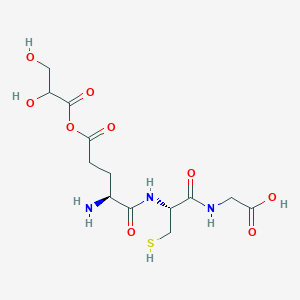

S-Glyceroylglutathione

Description

Contextualizing S-Glyceroylglutathione within Cellular Metabolism

S-L-Glyceroylglutathione is a thioester molecule that emerges as a specific intermediate in cellular detoxification pathways. nii.ac.jprsc.org It is formed through the enzymatic action of glyoxalase I on the substrates hydroxypyruvaldehyde (B1206139) and reduced glutathione (B108866). rsc.orgresearchgate.net While the glyoxalase system is most famously associated with the detoxification of methylglyoxal (B44143), a byproduct of glycolysis, its substrate scope extends to other reactive α-oxoaldehydes like hydroxypyruvaldehyde. nii.ac.jprsc.org Therefore, S-L-glyceroylglutathione exists within the framework of cellular mechanisms designed to neutralize potentially harmful electrophilic compounds that can arise from various metabolic processes.

The formation and subsequent hydrolysis of S-L-glyceroylglutathione represent a specific branch of the broader glyoxalase pathway. nii.ac.jp Its presence is indicative of the cell's capacity to manage a range of dicarbonyl stress, not limited to methylglyoxal alone. The pathway converts hydroxypyruvaldehyde, a reactive aldehyde, into the less harmful L-glycerate, using glutathione as a catalytic cofactor that is recycled in the process. nii.ac.jp

Overview of the Glyoxalase System and its Metabolic Intermediates

The glyoxalase system is a ubiquitous and highly conserved enzymatic pathway crucial for cellular defense against glycation and dicarbonyl stress. jneurosci.orgnih.gov It is found in virtually all living organisms, from bacteria to mammals. nih.govencyclopedia.pub The system's primary function is the detoxification of reactive 2-oxoaldehydes, most notably methylglyoxal (MG), which is an unavoidable byproduct of glucose metabolism. nih.govnih.gov This detoxification process involves two core enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and relies on the thiol cofactor, reduced glutathione (GSH). jneurosci.orgnih.gov

The process begins with a non-enzymatic reaction between a reactive aldehyde (like methylglyoxal) and GSH to form a hemithioacetal. nih.govportlandpress.com This intermediate is the true substrate for Glyoxalase I.

Glyoxalase I (Glo1): This enzyme catalyzes the isomerization of the hemithioacetal into a stable thioester, an S-2-hydroxyacylglutathione derivative. portlandpress.comresearchgate.net In the case of methylglyoxal, this product is S-D-lactoylglutathione. jneurosci.orgresearchgate.net When the substrate is hydroxypyruvaldehyde, the product is S-L-glyceroylglutathione. nii.ac.jprsc.org This step is generally considered the rate-limiting step in the detoxification pathway. nih.govmdpi.com

Glyoxalase II (Glo2): Also known as hydroxyacylglutathione hydrolase, this enzyme catalyzes the hydrolysis of the thioester intermediate produced by Glo1. nih.govencyclopedia.pub This reaction releases the corresponding less harmful carboxylic acid (e.g., D-lactate from S-D-lactoylglutathione or L-glycerate from S-L-glyceroylglutathione) and, importantly, regenerates the reduced glutathione (GSH) molecule. nii.ac.jpnih.govportlandpress.com This recycling of GSH is vital for maintaining the cell's capacity to continue the detoxification process.

The key metabolic intermediates of the glyoxalase system vary depending on the initial aldehyde substrate.

| Substrate (α-Oxoaldehyde) | Intermediate (S-2-Hydroxyacylglutathione) | Final Product |

| Methylglyoxal | S-D-Lactoylglutathione | D-Lactate |

| Hydroxypyruvaldehyde | S-L-Glyceroylglutathione | L-Glycerate |

| Glyoxal | S-Glycolylglutathione | Glycolate |

| Phenylglyoxal | S-D-Mandelylglutathione | D-Mandelate |

This table illustrates the substrate versatility of the glyoxalase system and its corresponding intermediates and products. Data sourced from nii.ac.jprsc.org.

Significance of Thiol-Dependent Systems in Cellular Homeostasis

Thiol-dependent systems are fundamental to maintaining cellular homeostasis, primarily by managing the cellular redox state and protecting against oxidative damage. mdpi.comresearchgate.net These systems rely on low-molecular-weight thiols, with glutathione (GSH) being the most abundant in many organisms, and a suite of associated enzymes. researchgate.netnih.gov The thiol group (-SH) of cysteine residues in proteins and in molecules like GSH is highly reactive and serves as a potent reducing agent. researchgate.netnih.gov

There are two major thiol-dependent redox systems within cells:

The Glutathione System: This system comprises glutathione (GSH), glutathione reductase, and glutaredoxins. It is central to detoxifying reactive oxygen species (ROS) and electrophilic compounds, maintaining the redox state of protein thiols, and regenerating other antioxidants. mdpi.com The glyoxalase pathway is a prime example of a glutathione-dependent system, as GSH is an essential cofactor for the neutralization of reactive aldehydes. jneurosci.orgsci-hub.se

The Thioredoxin System: Composed of thioredoxin (Trx) and thioredoxin reductase (TrxR), this system also plays a critical role in reducing oxidized protein thiols and is involved in a wide array of cellular processes, including DNA synthesis and repair. mdpi.com

These thiol-dependent systems work in concert to protect cellular components like proteins, lipids, and DNA from damage caused by oxidative and dicarbonyl stress. mdpi.comnih.gov By neutralizing harmful electrophiles and reducing oxidized molecules, they prevent irreversible damage, protein aggregation, and cellular dysfunction, thereby ensuring cellular viability and proper function. nih.govlife-science-alliance.org The reliance of the glyoxalase system on GSH underscores the integral role of thiol-dependent pathways in cellular defense and homeostasis. mdpi.comsci-hub.se

Structure

3D Structure

Properties

CAS No. |

50409-84-2 |

|---|---|

Molecular Formula |

C13H21N3O9S |

Molecular Weight |

395.39 g/mol |

IUPAC Name |

2-[[(2R)-2-[[(2S)-2-amino-5-(2,3-dihydroxypropanoyloxy)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H21N3O9S/c14-6(1-2-10(21)25-13(24)8(18)4-17)11(22)16-7(5-26)12(23)15-3-9(19)20/h6-8,17-18,26H,1-5,14H2,(H,15,23)(H,16,22)(H,19,20)/t6-,7-,8?/m0/s1 |

InChI Key |

TUXGNBWZZLCNOJ-WPZUCAASSA-N |

Isomeric SMILES |

C(CC(=O)OC(=O)C(CO)O)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |

Canonical SMILES |

C(CC(=O)OC(=O)C(CO)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of S Glyceroylglutathione

Precursor Substrates for S-Glyceroylglutathione Formation

The biosynthesis of this compound begins with the non-enzymatic reaction between two precursor substrates: the α-oxoaldehyde, hydroxypyruvaldehyde (B1206139) , and the tripeptide thiol, reduced glutathione (B108866) (GSH) . rsc.orgresearchgate.net This spontaneous reaction forms a hemithioacetal, which is the true substrate for the first enzyme in the pathway, Glyoxalase I. researchgate.netwikipedia.org

| Precursor Substrate | Chemical Class | Role in this compound Formation |

| Hydroxypyruvaldehyde | α-Oxoaldehyde | Provides the glyceroyl backbone of the final molecule. |

| Reduced Glutathione (GSH) | Thiol-containing tripeptide | Reacts with the aldehyde group of hydroxypyruvaldehyde to form the initial hemithioacetal adduct. wikipedia.org |

Glyoxalase I-Catalyzed Hemithioacetal Formation and Isomerization

Glyoxalase I (Glo1), technically a lactoylglutathione lyase, is a critical enzyme that catalyzes the isomerization of the hemithioacetal adduct formed from hydroxypyruvaldehyde and GSH. wikipedia.orgebi.ac.uk This enzymatic conversion is not a simple formation but a rearrangement of the initial adduct into a stable thioester, specifically S-L-glyceroylglutathione . rsc.orgrsc.org The reaction effectively transforms the reactive α-oxoaldehyde into a less harmful S-2-hydroxyacylglutathione derivative. nih.gov While the initial hemithioacetal formation is spontaneous, Glyoxalase I is essential for the rapid and efficient conversion to the thioester product. researchgate.netwikipedia.org

The reaction catalyzed by Glyoxalase I is highly stereospecific. rsc.org Although the non-enzymatically formed hemithioacetal exists as a mixture of (R)- and (S)-enantiomers, Glyoxalase I preferentially processes the (S)-hemithioacetal through a cis-enediolate intermediate. nih.govrsc.org This results in the specific formation of the L-stereoisomer of the product. rsc.org Consequently, the enzymatic synthesis using hydroxypyruvaldehyde as the precursor yields S-L-glyceroylglutathione . rsc.orgresearchgate.net This stereospecificity is a hallmark of the glyoxalase pathway, ensuring the production of specific isomers for subsequent enzymatic reactions. nih.gov

Glyoxalase II-Mediated Hydrolysis of this compound

The second and final enzymatic step in this pathway is the hydrolysis of the thioester bond in this compound, a reaction catalyzed by Glyoxalase II (Glo2) , also known as hydroxyacylglutathione hydrolase. encyclopedia.pubd-nb.info This enzyme acts on S-2-hydroxyacylglutathione derivatives, including S-L-glyceroylglutathione, breaking them down into their constituent parts. researchgate.netd-nb.info The action of Glyoxalase II completes the detoxification process initiated by Glyoxalase I. nih.gov

The hydrolysis of S-L-glyceroylglutathione by Glyoxalase II yields two products: L-glycerate and the regenerated reduced glutathione (GSH) . researchgate.netnii.ac.jp The regeneration of GSH is a crucial aspect of the glyoxalase system, as it allows the tripeptide to be recycled for further detoxification of other α-oxoaldehyde molecules. encyclopedia.pubnih.gov The other product, L-glycerate, is a non-toxic α-hydroxyacid. nii.ac.jp

| Enzyme | Substrate | Products |

| Glyoxalase I | Hemithioacetal (from Hydroxypyruvaldehyde + GSH) | S-L-Glyceroylglutathione |

| Glyoxalase II | S-L-Glyceroylglutathione | L-Glycerate and Reduced Glutathione (GSH) |

Enzymology and Molecular Mechanisms of Glyoxalase System Components

Catalytic Mechanisms of Glyoxalase I (Glo-1)

Glyoxalase I (Glo-1), also known as lactoylglutathione lyase, is a metalloenzyme that catalyzes the first and rate-limiting step in the glyoxalase pathway. ebi.ac.ukwikipedia.org It is not methylglyoxal (B44143) itself that serves as the direct substrate for Glo-1, but rather the hemithioacetal adduct that forms spontaneously from the reaction between methylglyoxal and the reactive thiolate form of glutathione (B108866). wikipedia.orgacs.org Glo-1 then facilitates an isomerization of this hemithioacetal into (R)-S-lactoylglutathione. ebi.ac.ukwikipedia.org

The reaction mechanism is effectively an intramolecular redox reaction where a proton is transferred from the C1 carbon to the C2 carbon of the substrate. wikipedia.orgacs.org This process is believed to proceed via the formation of a negatively charged enediolate intermediate, which is stabilized by the enzyme's active site. acs.orgacs.org Key acidic residues within the active site act as general bases, abstracting a proton from the C1 carbon of the substrate to form the enediolate intermediate. Subsequently, a proton is donated to the C2 carbon to yield the final product, S-D-lactoylglutathione. nih.govacs.org Interestingly, Glo-1 can process both the S and R diastereomeric forms of the hemithioacetal substrate, yet it consistently produces the same S-D-lactoylglutathione product. acs.orgnih.gov

Glyoxalase I has an absolute requirement for divalent metal cofactors for its catalytic activity. acs.org The specific metal ion utilized can vary depending on the organism. In humans and yeast, the native enzyme is a zinc metalloenzyme, containing one Zn²⁺ ion per active site. wikipedia.orgacs.org However, the enzyme exhibits a degree of promiscuity and can function with other divalent metal ions, including magnesium (Mg²⁺), manganese (Mn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺), albeit often with reduced efficiency compared to zinc. wikipedia.orgrsc.org

The metal ion plays a crucial electrophilic role in catalysis. acs.org It is directly involved in the catalytic mechanism by coordinating with the substrate. acs.org X-ray crystallographic studies have shown that the metal ion is octahedrally coordinated by several amino acid residues and water molecules in the enzyme's resting state. nih.govembopress.org During catalysis, the substrate displaces these water molecules, and its carbonyl oxygens bind directly to the metal ion. wikipedia.orgacs.org This interaction is critical for stabilizing the negative charge of the enediolate intermediate formed during the proton transfer step. acs.orgnih.gov The geometry of the metal coordination center appears to be imperative for catalysis; catalytically competent forms of the enzyme feature an octahedral metal geometry, whereas inactive forms, such as the Zn²⁺-reconstituted E. coli enzyme, exhibit a different geometry like trigonal bipyramidal. nih.govrsc.org

| Enzyme | Organism | Preferred Metal Cofactor | Coordination Geometry (Active) |

| Glyoxalase I | Human, Yeast | Zn²⁺ | Octahedral |

| Glyoxalase I | E. coli | Ni²⁺, Co²⁺ | Octahedral |

| Glyoxalase I | P. putida | Zn²⁺ | Octahedral |

The active site of Glo-1 is typically located at the interface of a homodimer, with residues from both subunits contributing to form a single catalytic center. nih.govresearchgate.net The structure features a metal-binding site and a hydrophobic pocket that accommodates the glutathione moiety of the substrate. embopress.org The metal ion is ligated by a combination of histidine, glutamine, and glutamate (B1630785) residues. acs.orgnih.gov

Upon substrate binding, the hemithioacetal enters the active site, displacing coordinated water molecules to bind directly to the metal ion. acs.org The binding is facilitated by interactions between the substrate and key amino acid residues. For instance, in human Glo-1, two glutamate residues, Glu99 and Glu172, are positioned on opposite sides of the substrate binding pocket and play crucial roles as proton abstractors/donors. acs.orgacs.org Theoretical studies have shown that for the S-enantiomer of the substrate, Glu172 can abstract the proton from the C1 carbon. nih.gov For the R-enantiomer, Glu99 is proposed to perform this function. acs.orgnih.gov This dual-base mechanism explains the enzyme's ability to process both substrate diastereomers into a single product enantiomer. nih.gov

| Key Active Site Residue | Proposed Function in Human Glo-1 |

| Gln33 | Helps to bring substrate oxygen atoms into coordination range of the metal. acs.org |

| Glu99 | Acts as a base to abstract a proton from the R-form of the substrate. acs.orgnih.gov |

| Glu172 | Acts as a base to abstract a proton from the S-form of the substrate. acs.orgnih.gov |

Catalytic Mechanisms of Glyoxalase II (Glo-2)

Glyoxalase II (Glo-2), also known as hydroxyacylglutathione hydrolase, is a thiolesterase that catalyzes the second and final step of the glyoxalase pathway. nih.gov It facilitates the hydrolysis of the thioester bond in S-D-lactoylglutathione to produce D-lactate and regenerate the reduced glutathione (GSH) that was consumed in the initial, non-enzymatic step of the pathway. mdpi.comresearchgate.net

The catalytic mechanism of Glo-2 involves a binuclear metal center, which in the human enzyme contains two zinc ions, though in other organisms one of these may be iron or another metal. mdpi.comlu.se The proposed mechanism involves a metal-bridging hydroxide (B78521) ion that acts as a nucleophile. nih.govacs.org This hydroxide ion attacks the carbonyl carbon of the S-D-lactoylglutathione substrate, which is positioned and activated by coordination to the zinc ions. lu.senih.gov This nucleophilic attack leads to the formation of a tetrahedral transition state, which is stabilized by one of the metal ions. mdpi.comresearchgate.net Subsequently, the carbon-sulfur bond is cleaved, releasing the products D-lactate and glutathione. lu.seresearchgate.net

Glyoxalase II exhibits a high degree of substrate specificity. Its primary physiological substrate is S-D-lactoylglutathione. lu.senih.gov The enzyme's active site is structured to specifically recognize and bind this molecule. The crystal structure of human Glo-2 reveals a substrate-binding site that extends over the interface between its two domains, with a binuclear zinc center at its core. nih.gov While the mitochondrial isoform of Glo-2 has S-D-lactoylglutathione as its preferred substrate, it has been shown to also hydrolyze other S-acylglutathione derivatives, such as S-acetylglutathione and S-succinylglutathione, suggesting a somewhat broader specificity in that organelle. researchgate.netencyclopedia.pub The hydrolytic activity of Glo-2 is essential for completing the detoxification of methylglyoxal and for recycling glutathione, maintaining the cellular thiol pool necessary for various antioxidant and detoxification functions. mdpi.com

Protein-Protein Interactions within the Glyoxalase Pathway

Emerging research suggests that the components of the glyoxalase system, particularly Glyoxalase II, may have functions beyond their canonical role in methylglyoxal detoxification, mediated through protein-protein interactions. researchgate.netresearchgate.net Computational docking studies and in vitro experiments have indicated that human Glo-2 has a propensity to interact with other cellular proteins, including the cytoskeletal protein actin and the metabolic enzyme malate (B86768) dehydrogenase (MDH). researchgate.netrsc.org

These interactions appear to be linked to a process called S-glutathionylation, a reversible post-translational modification where glutathione is added to cysteine residues on a target protein. mdpi.com It is proposed that Glo-2, using its natural substrate S-D-lactoylglutathione, could facilitate a targeted and rapid S-glutathionylation of specific proteins. researchgate.netmdpi.com This suggests a novel regulatory role for Glo-2 in cellular signaling and protection against oxidative stress, linking the glyoxalase pathway to the broader network of cellular redox regulation. rsc.orgmdpi.com

The structural basis for the interaction between Glo-2 and its protein partners is under investigation. Computational models suggest that these interactions are often mediated through the active site of Glo-2. researchgate.netrsc.org The presence of glutathione (GSH), the product of the Glo-2 reaction, appears to stabilize these protein-protein complexes. rsc.org

In the proposed mechanism for Glo-2-mediated S-glutathionylation, the unprotonated glutathione molecule (GS⁻) generated in the active site during the hydrolysis of S-D-lactoylglutathione can be transferred directly to a reactive cysteine residue on a target protein that has formed a complex with Glo-2. rsc.orgmdpi.com The close proximity of the Glo-2 active site to cysteine residues on interacting proteins like actin and MDH, as predicted by molecular dynamics simulations, supports the feasibility of this direct transfer mechanism. rsc.org This suggests that Glo-2 may act as a scaffold, bringing glutathione and target proteins together to facilitate specific post-translational modifications. researchgate.net

Cellular and Biological Functions of S Glyceroylglutathione Metabolism

Role in Detoxification of Alpha-Oxoaldehydes

The primary and most well-understood function of S-Glyceroylglutathione metabolism is its central role in the detoxification of cytotoxic alpha-oxoaldehydes, also known as 2-oxoaldehydes. wikipedia.org These reactive compounds, such as glyceraldehyde and the more extensively studied methylglyoxal (B44143), are unavoidable byproducts of metabolic processes like glycolysis. nih.gov If left unchecked, they can cause cellular damage by forming advanced glycation end-products (AGEs) with proteins, nucleic acids, and lipids. nih.gov

The detoxification occurs via the glyoxalase pathway, a two-step enzymatic process:

Formation of Hemithioacetal: Reduced glutathione (B108866) (GSH) spontaneously reacts with an alpha-oxoaldehyde (e.g., glyceraldehyde). The thiol group of GSH attacks the aldehyde carbon, forming a hemithioacetal intermediate. nih.govresearchgate.net

Formation of this compound: The enzyme Glyoxalase I (GLO1) catalyzes the isomerization of the hemithioacetal into the stable thioester, this compound. wikipedia.orgmdpi.com

Hydrolysis and Regeneration of GSH: The enzyme Glyoxalase II (GLO2) hydrolyzes this compound, yielding the non-toxic alpha-hydroxy acid (in this case, D-glyceric acid) and regenerating the initial reduced glutathione (GSH) molecule. wikipedia.orgmdpi.com This final step is crucial as it allows a catalytic amount of GSH to detoxify a large number of aldehyde molecules. wikipedia.org

This pathway is the principal mechanism for metabolizing physiological alpha-oxoaldehydes, effectively preventing their accumulation and consequent cellular damage. nih.gov

Enzymes of the Glyoxalase Pathway

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| Glyoxalase I | GLO1 | Catalyzes the isomerization of the hemithioacetal. wikipedia.org | Glyceraldehyde-GSH Hemithioacetal | This compound |

| Glyoxalase II | GLO2 | Hydrolyzes the thioester to regenerate GSH. wikipedia.org | This compound | D-Glyceric acid + Reduced Glutathione (GSH) |

Contribution to Cellular Carbonyl Stress Response

Carbonyl stress refers to a state of cellular dysfunction caused by the accumulation of reactive carbonyl species (RCS), including alpha-oxoaldehydes. This accumulation can result from either increased production or inadequate detoxification. The glyoxalase system, through the metabolism of this compound, represents a primary line of defense against carbonyl stress. nih.gov

By efficiently converting reactive and potentially harmful aldehydes like glyceraldehyde into stable, harmless metabolites like D-glyceric acid, the pathway prevents the modification of cellular macromolecules. mdpi.com This protective function is vital for maintaining protein and genetic integrity. An impairment in the glyoxalase system can lead to an increase in AGEs, which is implicated in the pathology of various age-related diseases. nih.gov Therefore, the metabolic flux through this compound is a direct measure of the cell's capacity to respond to and mitigate carbonyl stress.

Interplay with Glutathione Redox Homeostasis

Glutathione redox homeostasis, often represented by the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical determinant of the cellular redox environment. nih.gov The metabolism of this compound is intrinsically linked to this balance. The glyoxalase pathway is a glutathione-dependent system; it consumes one molecule of GSH in the initial reaction and regenerates it in the final step. researchgate.net

This cyclical process ensures that, under normal conditions, there is no net consumption of GSH. However, the efficiency of the entire detoxification pathway is reliant on a sufficient pool of available GSH. A high influx of alpha-oxoaldehydes or a slowdown in the Glyoxalase II-catalyzed regeneration step could lead to a temporary depletion of the cytosolic GSH pool. Such a shift would alter the GSH/GSSG ratio, potentially pushing the cell toward a more oxidizing environment and impacting numerous redox-sensitive processes. mdpi.com

Beyond its role as a redox buffer, glutathione is a key molecule in redox signaling. researchgate.net The reversible oxidation of protein thiols is a major mechanism for post-translational regulation of protein function. One such modification is S-glutathionylation, the formation of a mixed disulfide between a protein cysteine residue and glutathione. The metabolic activity of the this compound pathway can influence these signaling cascades in several ways:

Altering the GSH Pool: By influencing the availability and redox state of the glutathione pool, the pathway can indirectly affect the likelihood of S-glutathionylation of signaling proteins, thereby modulating their activity.

Signaling Intermediates: There is emerging evidence that thioester intermediates of the glyoxalase pathway, such as the well-studied S-D-lactoylglutathione, may act as signaling molecules themselves. nih.gov They have been proposed as donors for a novel post-translational modification, lysine (B10760008) lactoylation, which suggests that this compound could similarly be a source for lysine glyceroylation, directly linking detoxification to epigenetic or metabolic regulation. mdpi.com

The entire metabolic sequence involving this compound is a prime example of thiol-dependent redox regulation. The nucleophilic character of the thiol group in the cysteine residue of glutathione is fundamental to the initial trapping of the electrophilic alpha-oxoaldehyde. nih.gov This chemistry is central to how cells manage electrophilic stress.

Potential Indirect Involvement in Other Cellular Processes

Through its primary roles in detoxification and redox homeostasis, the metabolism of this compound indirectly influences a vast array of other cellular functions. Glutathione itself is essential for numerous processes, and by helping to maintain the integrity of the GSH pool, the glyoxalase pathway supports these functions. researchgate.netnih.gov

Potential indirect roles include:

Gene Expression and Cell Proliferation: Glutathione levels are known to regulate gene expression, DNA synthesis, and cell cycle progression. nih.gov By preventing the depletion of GSH and the accumulation of toxic aldehydes, the metabolism of this compound helps ensure the fidelity of these fundamental processes. The metabolism of other glutathione thioesters, such as S-oxalylglutathione, has been directly implicated in the control of cell proliferation. nih.gov

Energy Metabolism: The product of glyceraldehyde detoxification via this pathway is D-glyceric acid. D-glyceric acid can be phosphorylated by glycerate kinase to enter central metabolic pathways, such as glycolysis and gluconeogenesis. This creates a direct link between a detoxification system and the cell's core energy metabolism, allowing for the recycling of carbon skeletons from toxic byproducts.

Mitochondrial Function: The intermediate S-D-lactoylglutathione has been proposed to serve as a transport form or reservoir for mitochondrial glutathione. mdpi.com A similar role for this compound could exist, whereby it facilitates the delivery of glutathione into mitochondria, supporting the organelle's own critical antioxidant defenses and maintaining its function.

Regulation of S Glyceroylglutathione Metabolic Pathways

Transcriptional and Translational Control of Glyoxalase Enzymes

The expression of glyoxalase enzymes is tightly controlled to respond to cellular needs, particularly in the face of dicarbonyl stress. nih.gov This control is exerted at both the transcriptional and translational levels, ensuring that the capacity for detoxification matches the rate of methylglyoxal (B44143) (MG) formation. portlandpress.com

Glyoxalase I (Glo1): The regulation of the GLO1 gene is complex, involving multiple transcription factors and responsive elements within its promoter region. mdpi.comnih.gov A key regulator is the Nuclear factor-erythroid 2 p45 subunit-related factor 2 (Nrf2), a transcription factor that plays a crucial role in the cellular stress response. nih.gov

Other Responsive Elements: The Glo1 promoter also contains a metal-responsive element (MRE) and an insulin-responsive element (IRE), suggesting its expression is modulated by metal ion concentrations and insulin (B600854) signaling pathways. mdpi.comnih.govnih.gov

Glyoxalase II (Glo2): Less is known about the transcriptional regulation of GLO2 compared to GLO1. However, studies have indicated that its expression can be influenced by members of the p53 tumor suppressor gene family. Specifically, Glo2 is reportedly up-regulated by p63 and p73, suggesting a role in cell survival pathways. nih.gov

Research has provided insights into the expression levels and stability of glyoxalase enzymes and their corresponding mRNA, highlighting that Glo1 is a relatively abundant and stable protein compared to the median of the cellular proteome. portlandpress.com

Table 1: Transcriptional and Translational Characteristics of Human Glyoxalase Enzymes

| Parameter | Glyoxalase I (Glo1) | Glyoxalase II (Glo2) | Median of Transcriptome/Proteome |

| mRNA Copies per Cell | 22 | 16 | 17 |

| Protein Copies per Cell | ~584,000 | ~61,000 | ~50,000 |

| mRNA Half-life (hours) | 7.8 | 10.9 | 9 |

| Protein Half-life (hours) | 179 | 33 | ~46 |

| Transcription Rate (molecules/cell/hour) | 2.4 | 1.2 | 1.8 |

| Data sourced from Schwanhäusser et al. (2011) as cited in Rabbani & Thornalley (2014). portlandpress.com |

Post-Translational Modifications Affecting Glyoxalase Activity

The activity of glyoxalase enzymes, particularly Glo1, is further fine-tuned by a variety of post-translational modifications (PTMs). researchgate.net These modifications can rapidly alter the enzyme's catalytic efficiency, stability, and interaction with other molecules in response to cellular signals. nih.govnih.gov

Glutathionylation: This is a redox-dependent modification where glutathione (B108866) forms a mixed disulfide with a cysteine residue on the protein. researchgate.netnih.gov Glutathionylation of human Glo1 at Cysteine-139 has been identified and is associated with a strong inhibition of its enzymatic activity. nih.govnih.gov This suggests a direct mechanism for down-regulating the glyoxalase system under conditions of significant oxidative stress, where levels of oxidized glutathione (GSSG) are high. nih.govnih.govnih.gov

Nitrosylation: Glo1 activity can also be inhibited by S-nitrosylation, the addition of a nitric oxide group, at the same Cysteine-139 residue. mdpi.commdpi.com This modification links the glyoxalase system to nitric oxide signaling pathways.

Phosphorylation: Phosphorylation of Glo1 has been identified as a key regulatory PTM. For instance, the phosphorylation of Threonine-107 in human Glo1 by calmodulin-dependent kinase II delta has been shown to enhance the kinetic efficiency of MG detoxification and protect the enzyme from proteasomal degradation. mdpi.comnih.gov This modification makes the enzyme more stable and efficient. mdpi.com In plants, phosphorylation of Glo1 is also associated with enhanced stress resistance. nih.gov

Acetylation: N-terminal acetylation at Alanine-2 is a common modification found on human Glo1. nih.govnih.gov This particular modification does not appear to impact the enzyme's activity. nih.govnih.gov However, other acetylation events have been linked to the ubiquitin-driven degradation of the enzyme. mdpi.com

Table 2: Summary of Post-Translational Modifications of Glyoxalase 1 (Glo1)

| Modification | Site | Effect on Activity | Reference |

| Glutathionylation | Cysteine-139 | Strong Inhibition | nih.govnih.gov |

| S-Nitrosylation | Cysteine-139 | Strong Inhibition | mdpi.commdpi.com |

| Phosphorylation | Threonine-107 | Increased Efficiency & Stability | mdpi.comnih.gov |

| N-terminal Acetylation | Alanine-2 | No Impact | nih.govnih.gov |

| Acetylation (other) | Not specified | Leads to Ubiquitin-driven Degradation | mdpi.com |

Allosteric Regulation and Feedback Mechanisms

The activity of the glyoxalase pathway is also subject to regulation by the levels of its own substrates and products, creating feedback loops. The availability of the co-factor glutathione (GSH) is a primary determinant of Glo1 activity. mdpi.com

A potential negative feedback mechanism involves the product of Glo1, S-D-lactoylglutathione. It has been proposed that S-D-lactoylglutathione can indirectly modify enzymes involved in glycolysis through a process called non-enzymatic lysine (B10760008) lactylation. researchgate.net This modification could potentially down-regulate glycolytic flux, thereby reducing the production of methylglyoxal, the initial substrate of the glyoxalase pathway. researchgate.netmdpi.com This creates a feedback loop where the product of MG detoxification helps to limit its own formation.

Environmental and Metabolic Modulators of Glyoxalase System Activity

Metabolic Modulators:

Hyperglycemia and Hypoxia: High glucose conditions (hyperglycemia) and low oxygen levels (hypoxia) can lead to an increase in the production of methylglyoxal from glycolysis. nih.gov These conditions are known to downregulate Glo1 expression, leading to an accumulation of dicarbonyl stress. nih.govmdpi.com

Oxidative Stress: As the glyoxalase system is dependent on reduced glutathione (GSH), conditions of high oxidative stress can deplete the GSH pool by converting it to GSSG. mdpi.comnih.gov This depletion directly limits the detoxification of methylglyoxal, as GSH is a required co-factor for Glo1. mdpi.comwikipedia.org

Inflammation: Systemic inflammation has been shown to down-regulate the expression of Glo1. nih.govportlandpress.com This can lead to an accumulation of dicarbonyls, potentially contributing to tissue damage associated with inflammatory conditions. portlandpress.com

Environmental Modulators (in plants):

Abiotic Stress: In plants, the glyoxalase system is a key component of the response to various abiotic stresses. Factors such as high salinity, drought, and exposure to toxic metals can drastically increase the cellular levels of methylglyoxal. mdpi.comnih.govresearchgate.net In response, the expression and activity of glyoxalase enzymes are often upregulated to enhance detoxification and confer stress tolerance. nih.govresearchgate.net The response can vary depending on the plant species, stress level, and duration of exposure. mdpi.com The interplay between methylglyoxal signaling and other stress-related molecules like hydrogen sulfide (B99878) (H₂S) and jasmonic acid also modulates glyoxalase system activity. nih.gov

Advanced Methodologies for S Glyceroylglutathione Research

Spectrophotometric Assays for Glyoxalase Activity Measurement

The activity of the glyoxalase system, which involves the formation and hydrolysis of thioesters like S-Glyceroylglutathione, is commonly measured using spectrophotometric assays. These assays monitor the change in absorbance that occurs during the enzymatic reactions catalyzed by Glyoxalase I (Glo1) and Glyoxalase II (Glo2).

The conventional assay for Glyoxalase I activity measures the formation of S-D-lactoylglutathione, a compound structurally similar to this compound, from the hemithioacetal adduct of methylglyoxal (B44143) and glutathione (B108866). researchgate.net The formation of the thioester bond in S-D-lactoylglutathione leads to an increase in absorbance at 240 nm. portlandpress.comnih.gov The assay is typically initiated by pre-incubating methylglyoxal and reduced glutathione (GSH) to allow for the non-enzymatic formation of the hemithioacetal substrate. researchgate.netnih.gov Upon addition of the enzyme source (such as a cell extract), the rate of increase in absorbance at 240 nm is monitored to determine Glo1 activity. researchgate.net One unit of Glyoxalase I activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute. researchgate.netnih.gov

Conversely, the activity of Glyoxalase II is determined by monitoring the hydrolysis of a thioester substrate, such as S-D-lactoylglutathione, back to D-lactate and glutathione. nih.gov This hydrolysis results in the cleavage of the thioester bond, causing a decrease in absorbance at 240 nm. portlandpress.comnih.gov The rate of this decrease is directly proportional to the Glo2 activity. portlandpress.com One unit of Glyoxalase II activity corresponds to the amount of enzyme that hydrolyzes 1 µmol of the thioester substrate per minute under the specified assay conditions. researchgate.netnih.gov These well-established spectrophotometric methods have been adapted for high-throughput screening using UV-transparent microplates. nih.gov

| Parameter | Glyoxalase I Assay | Glyoxalase II Assay |

| Principle | Measures formation of S-D-lactoylglutathione | Measures hydrolysis of S-D-lactoylglutathione |

| Wavelength | 240 nm | 240 nm |

| Absorbance Change | Increase | Decrease |

| Molar Absorption Coefficient (Δε₂₄₀) | 2.86 mM⁻¹·cm⁻¹ nih.gov | -3.10 mM⁻¹·cm⁻¹ nih.gov |

| Substrates | Hemithioacetal (from Methylglyoxal and GSH) researchgate.net | S-D-lactoylglutathione nih.gov |

| Products | S-D-lactoylglutathione nih.gov | D-lactate and Glutathione nih.gov |

| Unit Definition | 1 µmol of product formed per minute nih.gov | 1 µmol of substrate hydrolyzed per minute nih.gov |

Chromatographic and Mass Spectrometric Approaches for Identification and Quantification

The accurate identification and quantification of this compound and related metabolites in complex biological samples necessitate the use of highly sensitive and selective analytical techniques. Chromatographic methods coupled with mass spectrometry are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating and quantifying glutathione and its derivatives. nih.gov For the analysis of thiols like this compound, which may lack a strong chromophore, pre-column derivatization is often employed to attach a fluorescent tag to the molecule. semanticscholar.org Reagents such as monobromobimane (B13751) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the thiol or amine groups, respectively, yielding highly fluorescent products that can be detected with high sensitivity. nih.govsemanticscholar.org

The separation is typically achieved using reverse-phase HPLC columns (e.g., C18), where a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is used. semanticscholar.orgsielc.comsielc.com The gradient or isocratic elution profile is optimized to achieve separation from other cellular components. semanticscholar.org This method allows for the sensitive analysis of both reduced and oxidized forms of glutathione and can be adapted for this compound. nih.gov

| Parameter | Typical HPLC Conditions for Thiol Analysis |

| Technique | Reverse-Phase High-Performance Liquid Chromatography |

| Column | C18 semanticscholar.org |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) or sulfuric acid) semanticscholar.orgsielc.com |

| Detection | Fluorescence (after derivatization) or UV (200-210 nm) semanticscholar.orgsielc.com |

| Derivatization Reagents | Monobromobimane, 9-fluorenylmethyl chloroformate (FMOC-Cl) nih.govsemanticscholar.org |

| Application | Quantification of reduced and oxidized glutathione and related thiols nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior selectivity and sensitivity for the analysis of glutathione conjugates compared to HPLC with UV or fluorescence detection. researchgate.net This platform combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the definitive identification and quantification of target molecules in complex matrices like blood or cell lysates. researchgate.netfrontiersin.org

For this compound analysis, LC-MS/MS would typically be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. frontiersin.org This technique is extremely selective and provides excellent signal-to-noise ratios. frontiersin.org Another approach is neutral loss scanning, which can identify a class of compounds that lose a common fragment. nih.gov For glutathione conjugates, a characteristic neutral loss corresponding to the pyroglutamic acid moiety can be monitored to screen for these metabolites. nih.gov The use of hybrid quadrupole time-of-flight (Q-TOF) mass spectrometers further enhances these analyses by providing high-resolution, exact mass data, which improves confidence in compound identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool in metabolomics for identifying and quantifying metabolites in a non-destructive and unbiased manner. nih.govnih.gov Unlike mass spectrometry, NMR requires minimal sample preparation and provides detailed structural information about molecules. nih.gov It is highly reproducible, making it suitable for large-scale clinical studies. nih.govnih.gov

In the context of this compound research, NMR can be used to identify the compound in biological extracts and to quantify its concentration relative to other metabolites. nih.gov Two-dimensional (2D) NMR techniques can help to resolve complex spectra and unambiguously identify compounds in a mixture. nih.gov While NMR is inherently less sensitive than MS, its utility can be enhanced through the use of high-field magnets and cryogenically cooled probes. nih.govbohrium.com Furthermore, NMR is particularly valuable when used with isotopically labeled compounds, as it can reveal the specific positions of isotopes within a molecule, providing deep insights into metabolic pathways. nih.gov

| Technique | Advantages | Limitations | Application to this compound |

| HPLC | Robust, quantitative, widely available. mdpi.com | Lower sensitivity/selectivity than MS, often requires derivatization. mdpi.com | Quantification in biological samples, often after fluorescent labeling. |

| LC-MS/MS | High sensitivity and selectivity, structural confirmation. researchgate.netnih.gov | More complex instrumentation, potential for matrix effects. | Definitive identification and trace-level quantification in complex mixtures. frontiersin.org |

| NMR | Non-destructive, quantitative, highly reproducible, provides structural detail. nih.govnih.gov | Inherently low sensitivity compared to MS. nih.govbohrium.com | Structural confirmation, quantification in metabolomics studies, tracing isotopic labels. |

Isotopic Labeling and Tracing Techniques in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov MFA studies typically involve feeding cells or organisms a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N. nih.govmdpi.com As the labeled substrate is metabolized, the isotopes become incorporated into downstream metabolites. nih.gov By measuring the isotopic labeling patterns of these metabolites using mass spectrometry or NMR, the relative contributions of different pathways to the production of that metabolite can be determined. nih.gov

To study the flux through the glyoxalase pathway involving this compound, one could use ¹³C-labeled glucose or glycerol (B35011) as a tracer. The labeling pattern in this compound and its downstream products would reveal the rate of its formation and conversion. mdpi.com This approach is powerful because it provides a dynamic view of metabolism that cannot be obtained by simply measuring metabolite concentrations. nih.gov The analysis assumes that the system is at a metabolic and isotopic steady state, where the labeling pattern of a metabolite is the flux-weighted average of the labeling patterns of its substrates. nih.gov This allows researchers to construct a quantitative map of metabolic activity and understand how pathways are regulated under different conditions. mdpi.com

Enzymatic Synthesis Strategies for this compound Derivatives

The targeted synthesis of this compound derivatives is crucial for producing standards for analytical studies, for use as substrates in enzyme assays, and for investigating the biological roles of these molecules. Enzymatic synthesis offers a highly specific and efficient alternative to complex chemical synthesis.

One established method involves using immobilized microorganisms that are engineered to overexpress the enzymes involved in glutathione synthesis, namely γ-glutamylcysteine synthetase and glutathione synthetase. nih.gov For instance, a strain of Escherichia coli with amplified levels of these enzymes can be used as a biocatalyst. nih.gov By providing this system with modified precursor amino acids, a wide range of glutathione analogs can be produced. nih.gov To create a specific this compound derivative, one could, for example, supply an analog of glutamate (B1630785), cysteine, or glycine (B1666218) in the reaction mixture. nih.gov Similarly, engineered strains of Saccharomyces cerevisiae have been developed for enhanced production of glutathione and could be adapted for creating derivatives. nih.gov These biological systems provide a versatile platform for synthesizing novel analogs for mechanistic and metabolic studies. nih.gov

Computational Modeling and Simulation in S Glyceroylglutathione Research

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between enzymes like glyoxalase I (Glo1) and glyoxalase II (Glo2) and their substrates, including the hemithioacetal precursor of S-Glyceroylglutathione and this compound itself.

Molecular docking predicts the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex. For the glyoxalase system, docking studies can elucidate how the hemithioacetal formed from glyceraldehyde and glutathione (B108866) fits into the active site of Glo1, and how this compound binds to the active site of Glo2. These studies have been instrumental in understanding the substrate specificity and catalytic mechanisms of these enzymes. For instance, computational modeling of the active site of plant glyoxalase II (GLX2-1) has been used to predict key residues involved in substrate binding. nih.gov Such models can highlight differences in active site residues compared to other glyoxalase enzymes, providing insights into potential variations in substrate recognition and catalysis. nih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. nih.govmdpi.comnih.gov These simulations provide a detailed view of the conformational changes that occur during substrate binding and catalysis. researchgate.net For example, MD simulations can reveal the flexibility of certain protein regions, the role of water molecules in the active site, and the network of hydrogen bonds and other non-covalent interactions that stabilize the enzyme-substrate complex. researchgate.net In studies of human glyoxalase II, a computational protocol involving protein-protein docking followed by atomistic MD simulations has been used to predict the molecular associations of the enzyme with other proteins that are targets of S-glutathionylation. researchgate.netresearchgate.net These simulations have shown that glyoxalase II has a high propensity to interact with certain proteins through its active site, and these interactions are often stabilized by the presence of glutathione. researchgate.netresearchgate.net

Steered molecular dynamics (SMD) is a specialized MD technique that can be used to simulate the process of a substrate entering or leaving the active site of an enzyme. youtube.com This method can help identify the pathways of substrate migration and the key amino acid residues that control this process. youtube.com Such simulations are valuable for understanding the complete catalytic cycle of enzymes in the glyoxalase pathway.

Table 1: Key Amino Acid Residues in Glyoxalase II Substrate Binding Predicted by Computational Models

| Enzyme Variant | Predicted Key Residue for Substrate Binding | Corresponding Residue in Human GLX2 | Predicted Role |

| A. thaliana GLX2-1 | Asparagine at position 248 | Tyrosine | Hydrogen bonding to the thioether of the substrate |

| A. thaliana GLX2-1 | Arginine at position 246 | Not specified as directly binding | May restrict substrate access to the metal binding site |

This table is based on homology modeling of Arabidopsis thaliana GLX2-1 against human GLX2. nih.gov

Kinetic Modeling of the Glyoxalase Pathway Flux

Kinetic modeling is used to simulate the flow of metabolites, or flux, through a metabolic pathway. For the glyoxalase pathway, kinetic models help to understand the factors that control the rate of detoxification of reactive aldehydes like glyceraldehyde and the regeneration of glutathione. These models typically consist of a series of differential equations that describe the rates of the individual enzymatic reactions and non-enzymatic steps. researchgate.net

Two primary models for the initial step of the glyoxalase pathway have been proposed and investigated through kinetic modeling. researchgate.netresearchgate.netfigshare.com

Model 1: This model assumes that the hemithioacetal, formed non-enzymatically from an α-oxoaldehyde (like glyceraldehyde) and glutathione, is the substrate for glyoxalase I. researchgate.netresearchgate.netfigshare.com In this scenario, the rate of the glyoxalase I reaction is dependent on the rate of the non-enzymatic formation of the hemithioacetal. researchgate.net

Model 2: This model proposes that glyoxalase I binds the α-oxoaldehyde and glutathione as sequential substrates, with the formation of the hemithioacetal occurring within the enzyme's active site. researchgate.netresearchgate.netfigshare.com

Kinetic modeling and simulation of experimental time-course data can help to discriminate between these two models. researchgate.net The hydrolysis of S-D-lactoylglutathione (the analogue of this compound derived from methylglyoxal) by glyoxalase II is generally accepted to follow irreversible one-substrate Michaelis-Menten kinetics. researchgate.netresearchgate.net

Table 2: Comparison of Kinetic Models for the Glyoxalase I Reaction

| Model Feature | Model 1 | Model 2 |

| Substrate(s) for Glyoxalase I | Hemithioacetal (formed non-enzymatically) | α-oxoaldehyde and Glutathione (sequential binding) |

| Location of Hemithioacetal Formation | In solution (non-enzymatic) | At the active site of Glyoxalase I |

| Kinetics of Glyoxalase I | One-substrate Michaelis-Menten | Two-substrate Michaelis-Menten |

| Rate-Limiting Factor | Can be limited by the non-enzymatic formation of hemithioacetal | Can be limited by the regeneration of glutathione |

This table is based on comparative kinetic modeling studies of the glyoxalase pathway. researchgate.netresearchgate.netfigshare.com

Systems Biology Approaches to Redox and Metabolic Networks

Systems biology takes a holistic view, aiming to understand the complex interactions within biological systems. mdpi.com In the context of this compound, systems biology approaches are used to integrate the glyoxalase pathway into the broader cellular network of metabolism and redox regulation. The detoxification of glyceraldehyde is intrinsically linked to central carbon metabolism (glycolysis) and the cellular redox state, primarily the ratio of reduced to oxidized glutathione (GSH/GSSG). researchgate.net

Furthermore, systems biology can elucidate the signaling roles of molecules within the glyoxalase pathway. For instance, methylglyoxal (B44143), a well-studied substrate of the glyoxalase system, is known to act as a signaling molecule at low concentrations. nih.gov It is plausible that this compound or its precursor, the glyceraldehyde-glutathione hemithioacetal, could also have signaling functions. nih.gov Systems-level analyses can help to identify potential downstream targets of these molecules and how they might regulate other cellular processes. The regulation of the glyoxalase pathway itself is complex, involving phytohormones, nutrient status, and the substrates and products of the reactions. nih.gov

Predictive Modeling of Enzyme Variants and Mutational Effects

Predictive modeling is a powerful tool for understanding how genetic variations in the glyoxalase enzymes can affect their function and, consequently, an individual's susceptibility to diseases associated with carbonyl stress. Single nucleotide polymorphisms (SNPs) in the genes encoding glyoxalase I and II can lead to amino acid substitutions that alter the enzyme's stability, substrate binding, or catalytic activity.

Machine learning models are also being developed to predict enzyme kinetic parameters, such as kcat and KM, from the enzyme's amino acid sequence. biorxiv.org These models, trained on large datasets of experimentally determined kinetic data, can be used to predict how specific mutations will affect the catalytic efficiency of glyoxalase enzymes. biorxiv.org This predictive capability is crucial for understanding the molecular basis of diseases linked to impaired glyoxalase function and for designing enzymes with improved properties for biotechnological applications. biorxiv.org

Comparative Biochemistry and Evolutionary Aspects of S Glyceroylglutathione Metabolism

Conservation of the Glyoxalase System Across Biological Kingdoms

The glyoxalase system is a remarkably conserved and ubiquitous pathway, essential for cellular detoxification in organisms ranging from prokaryotes to complex eukaryotes, including bacteria, fungi, protists, plants, and animals. nih.govmdpi.com Its persistence across diverse taxa underscores its critical role in managing cytotoxic compounds generated during normal metabolism. frontiersin.org The core of this system is a two-step enzymatic process that converts reactive aldehydes into less harmful α-hydroxyacids. mdpi.comnih.gov

The central components of this pathway are two enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), which act in sequence. nih.gov The process begins with the spontaneous, non-enzymatic reaction between methylglyoxal (B44143) and the reduced form of the tripeptide thiol, glutathione (B108866) (GSH), to form a hemithioacetal adduct. nih.gov This adduct is the substrate for Glo1, which catalyzes its isomerization into S-D-lactoylglutathione. biorxiv.orgwikipedia.org Subsequently, Glo2 hydrolyzes S-D-lactoylglutathione to produce D-lactate and regenerate the GSH consumed in the initial step. biorxiv.orgwikipedia.org This recycling of glutathione is a key feature of the system's efficiency.

While the Glo1/Glo2 pathway is the most common, a simpler, glutathione-independent mechanism also exists, primarily in bacteria. This alternative route involves a single enzyme, Glyoxalase III (Glo3), which can directly convert methylglyoxal to D-lactate. biorxiv.org

Biochemical variations exist across different life forms. For instance, Glo1 enzymes are metalloenzymes that require a divalent metal ion for activity, with some being dependent on zinc (Zn²⁺) and others on nickel (Ni²⁺) or cobalt (Co²⁺). nih.govnih.gov Initially, it was thought that prokaryotic Glo1 enzymes were Ni²⁺-dependent while eukaryotic versions were Zn²⁺-dependent, but it is now known that plants possess both forms. nih.gov Furthermore, the number of glyoxalase genes can vary significantly. While organisms like Escherichia coli and humans typically have a single copy of the genes for Glo1 and Glo2, plant genomes often contain multiple genes for these enzymes. nih.gov This multiplicity in plants is thought to provide enhanced tolerance to abiotic stresses. researchgate.net The enzymes can also be localized to different cellular compartments, including the cytosol and mitochondria, to manage methylglyoxal toxicity wherever it arises. wikipedia.org

| Kingdom | Key Enzymes | GSH Dependence | Typical Gene Copy Number (Glo1/Glo2) | Notable Features |

|---|---|---|---|---|

| Bacteria | Glo1, Glo2, Glo3 | Dependent (Glo1/Glo2) & Independent (Glo3) | Single | Presence of Glo3 provides an alternative detoxification pathway. biorxiv.org |

| Fungi (e.g., Yeast) | Glo1, Glo2 | Dependent | Single or multiple | Isoforms can be localized to different compartments like the cytosol and mitochondria. nih.gov |

| Protists | Glo1, Glo2 | Dependent | Varies | Studied as a potential drug target in parasites like Plasmodium falciparum. nih.gov |

| Plants | Glo1, Glo2, Glo3 (DJ-1) | Dependent & Independent | Multigene families | Possess both Ni²⁺- and Zn²⁺-dependent Glo1 forms; gene multiplicity linked to stress tolerance. nih.govresearchgate.net |

| Animals (e.g., Humans) | Glo1, Glo2 | Dependent | Single | Enzymes are found in the cytosol and mitochondria. wikipedia.org |

Evolutionary Trajectories of Glyoxalase Enzymes

The evolutionary history of the glyoxalase enzymes reveals a story of ancient origins, gene duplication, horizontal gene transfer, and functional diversification. The high degree of conservation of the glyoxalase system suggests it is an ancient pathway, essential for cellular life. biorxiv.org

Glyoxalase I (Glo1) appears to have a complex evolutionary past. Structural analysis of the dimeric human Glo1 enzyme shows that each monomer is composed of two structurally similar domains, despite having low amino acid sequence homology. dntb.gov.ua This suggests that the modern enzyme arose from a gene duplication event, followed by divergence. dntb.gov.ua In yeast, the monomeric Glo1 enzyme contains two copies of a segment equivalent to the human monomer, indicating that two gene duplication events may have occurred during its evolution. dntb.gov.ua

The different metal ion specificities of Glo1 enzymes (Zn²⁺ vs. Ni²⁺/Co²⁺) also point to distinct evolutionary origins. It is hypothesized that these two forms of Glo1 evolved from different prokaryotic ancestors and were inherited through events like horizontal gene transfer. wikipedia.org For example, plants acquired a Ni²⁺-type Glo1 through horizontal gene transfer from proteobacteria. biorxiv.org This newly acquired gene then underwent further evolution, including a domain duplication, leading to a monomeric enzyme with a modified active site. biorxiv.org

Glyoxalase II (Glo2) has an evolutionary trajectory separate from Glo1. Glo2 is a member of the metallo-β-lactamase superfamily, and its evolutionary path is more closely related to these enzymes than to Glo1. mdpi.com Like Glo1, Glo2 has also undergone gene duplication and functional divergence. In the plant Arabidopsis thaliana, an example of ongoing evolution can be seen where one Glo2 isoform has lost its ability to hydrolyze S-D-lactoylglutathione but has gained β-lactamase activity. nih.govnih.gov

Glyoxalase III (Glo3) , also known as DJ-1, belongs to the DJ-1/ThiJ/PfpI protein superfamily. mdpi.com These enzymes have also experienced significant evolutionary changes, particularly in plants, where they have undergone domain duplication and extensive motif rearrangements, leading to different structural and functional types. nih.gov This expansion and diversification of the glyoxalase gene families, especially in plants, is thought to be a key adaptation to their sessile lifestyle, providing functional redundancy and the flexibility to respond to a wide array of environmental stresses. nih.gov

Implications of Glyoxalase System Evolution for Metabolic Adaptation

The evolution of the glyoxalase system has profound implications for how organisms adapt to metabolic and environmental stress. The primary function of this pathway is to defend against the damaging effects of methylglyoxal, a reactive byproduct of central metabolism. frontiersin.org An accumulation of methylglyoxal leads to "dicarbonyl stress," which can cause the modification and dysfunction of proteins, lipids, and DNA, and is linked to oxidative stress. nih.govnih.gov

In plants, the expansion of the glyoxalase gene family is a key adaptive strategy. mdpi.com As sessile organisms, plants are constantly exposed to environmental challenges such as high salinity, drought, and extreme temperatures, all of which can increase the production of methylglyoxal. nih.gov The presence of multiple glyoxalase gene copies provides functional redundancy and allows for a more robust defense system. nih.gov Overexpression of glyoxalase genes in transgenic plants has been shown to confer tolerance to a wide range of abiotic stresses. researchgate.netnih.gov This enhanced tolerance is linked to more efficient detoxification of methylglyoxal and reduced oxidative damage. researchgate.net

The evolution of new functions (neofunctionalization) within the glyoxalase system has also been a critical driver of metabolic adaptation. For example, the acquisition and subsequent modification of a bacterial-type Glo1 by plants allowed them to develop a system capable of detoxifying other reactive carbonyl species, such as keto-D-glucose (glucosone), in addition to methylglyoxal. biorxiv.org This demonstrates that as organisms encountered new metabolic challenges, the glyoxalase system evolved to broaden its protective capabilities.

In mammals, while alternative pathways for methylglyoxal detoxification exist, the glyoxalase system remains a central player in maintaining cellular homeostasis. nih.gov Copy number variation in the human Glo1 gene has been linked to differences in anxiety-like behavior, suggesting that the efficiency of this metabolic pathway can have wide-ranging physiological effects. nih.gov Furthermore, upregulation of Glo1 activity is a component of the cellular stress response, providing a defense against dicarbonyl glycation under conditions like hyperglycemia. nih.gov

Emerging Research Frontiers for S Glyceroylglutathione

Comprehensive Mapping of S-Glyceroylglutathione-Mediated Protein Modifications

S-D-Lactoylglutathione is increasingly recognized not just as a metabolic intermediate, but also as a molecule linked to post-translational modifications (PTMs) of proteins, which can alter their structure and function. mdpi.commdpi.com These modifications provide a direct link between glycolytic stress and the regulation of the proteome.

Two key types of modifications are emerging as significant:

S-glutathionylation: This is a reversible PTM where glutathione (B108866) is added to the cysteine thiol groups of proteins. nih.govmdpi.com While not a direct modification by S-D-Lactoylglutathione, the glyoxalase pathway's activity is intrinsically tied to the cellular pool of reduced (GSH) and oxidized (GSSG) glutathione. mdpi.com Conditions of high metabolic flux and methylglyoxal (B44143) production can alter the GSH/GSSG ratio, influencing the propensity for S-glutathionylation. nih.gov This modification serves as a protective mechanism against irreversible oxidation of cysteine residues and acts as a regulatory switch in redox signaling. nih.govnih.gov Mass spectrometry-based proteomics has become an indispensable tool for identifying and quantifying S-glutathionylated proteins throughout the cell. mdpi.comconsensus.app

Lysine (B10760008) Lactylation: More directly, recent studies have revealed that S-D-Lactoylglutathione can serve as a donor for the non-enzymatic lactylation of lysine residues on proteins. researchgate.net This discovery positions S-D-Lactoylglutathione as a key player in a novel PTM pathway, directly linking the glyoxalase system to the regulation of protein function. This modification has been shown to affect glycolytic enzymes, suggesting a potential feedback mechanism where a byproduct of high glycolytic activity can directly modulate the enzymes within that pathway. researchgate.net

Comprehensive mapping of these modifications using advanced proteomic techniques is a major frontier. Identifying the specific proteins targeted by glutathionylation (influenced by the glyoxalase pathway's redox state) and lactylation (mediated by S-D-Lactoylglutathione) will provide critical insights into how cells respond and adapt to metabolic stress. researchgate.net

Systems-Level Understanding of Glyoxalase Pathway Crosstalk with Other Metabolic Networks

The glyoxalase pathway does not operate in isolation. It is deeply integrated with central metabolic and signaling networks, ensuring cellular homeostasis under varying conditions. A systems-level understanding of this crosstalk is essential to appreciate the full physiological role of S-D-Lactoylglutathione.

Key areas of crosstalk include:

Central Carbon Metabolism: The primary substrate for the glyoxalase system, methylglyoxal, is a spontaneous byproduct of glycolysis. nih.govtaylorandfrancis.com Therefore, the rate of glycolytic flux directly impacts the load on the glyoxalase pathway. This connection is fundamental, positioning the pathway as a critical detoxification system coupled to cellular energy production.

Redox Homeostasis: The pathway is critically dependent on glutathione (GSH). wikipedia.org The regeneration of GSH from its oxidized form (GSSG) requires NADPH, which is primarily supplied by the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov This creates a direct link between the glyoxalase system, the cell's primary defense against oxidative stress, and anabolic biosynthesis.

Signaling Networks: In plants, the glyoxalase pathway is regulated by and interacts with various signaling molecules, including phytohormones like salicylic (B10762653) acid and jasmonic acid. nih.gov In mammals, S-glutathionylation, which is influenced by the glyoxalase pathway's impact on the glutathione pool, affects numerous signaling proteins, including endothelial nitric oxide synthase (eNOS), thereby influencing vascular function. nih.gov These connections indicate that the glyoxalase pathway is not merely a housekeeping system but is also a component of the cell's broader regulatory and signaling apparatus.

Understanding these intricate connections is a key research goal, aiming to build comprehensive models of cellular metabolism where the glyoxalase pathway is a fully integrated hub. scispace.com

Development of Advanced Probes and Inhibitors for Glyoxalase System Modulation

To dissect the complex roles of S-D-Lactoylglutathione and the glyoxalase pathway, researchers rely on sophisticated chemical tools, including specific inhibitors and sensitive probes. The development of these tools is a dynamic area of research.

Inhibitors: Small molecule inhibitors are invaluable for studying the consequences of glyoxalase pathway dysfunction. Various compounds have been developed to target both Glo1 and Glo2. nih.gov These inhibitors can be used experimentally to increase intracellular levels of methylglyoxal or S-D-Lactoylglutathione, allowing researchers to investigate their downstream effects. nih.gov For example, Glo1 inhibitors are being explored as potential anticancer agents, as tumor cells often have a high glycolytic rate and are more sensitive to methylglyoxal accumulation. researchgate.netmdpi.com

Probes and Assays: The development of probes to directly and dynamically measure S-D-Lactoylglutathione in living cells remains a challenge. Current methodologies often rely on measuring the activity of the glyoxalase enzymes. Spectrophotometric assays that monitor the formation of S-D-Lactoylglutathione at 240 nm are standard for measuring Glo1 activity. oup.com More recently, new assays using reagents like 2,4-dinitrophenylhydrazine (B122626) have been developed. oup.com Furthermore, fluorescent probes designed to detect glutathione (GSH) and glutathione S-transferase (GST) activity provide indirect ways to monitor the status of the broader system. magtech.com.cnnih.gov The creation of highly specific, cell-permeable probes for S-D-Lactoylglutathione itself represents a significant goal for the field, which would enable real-time tracking of this key metabolite.

Table 2: Examples of Tools for Glyoxalase System Research

| Tool Type | Target | Example(s) | Application |

|---|---|---|---|

| Glo1 Inhibitor | Glyoxalase I | S-p-Bromobenzylglutathione cyclopentyl diester (BBGD) | Increase methylglyoxal levels; anticancer research |

| Glo2 Inhibitor | Glyoxalase II | Glutathione derivatives | Probe the enzyme's active site; study S-D-Lactoylglutathione accumulation |

| Activity Assay | Glyoxalase I | Spectrophotometry (A240 nm) | Quantify enzyme activity in biological samples |

Integration of Multi-Omics Data for Glyoxalase Pathway Characterization

A holistic understanding of the glyoxalase pathway's role requires the integration of multiple layers of biological information. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are powerful strategies to achieve this systems-level view. mdpi.comresearchgate.net

Transcriptomics: Measures the expression levels of genes encoding Glo1, Glo2, and related enzymes (e.g., in the PPP or alternative detoxification pathways). This can reveal how the system is transcriptionally regulated in response to different stimuli or in various disease states. nih.gov

Proteomics: Quantifies the abundance of glyoxalase enzymes and, crucially, identifies post-translational modifications on these and other proteins. mdpi.comresearchgate.net Mass spectrometry-based proteomics is essential for mapping sites of S-glutathionylation and lysine lactylation, providing a direct readout of the pathway's impact on the proteome. nih.govnih.gov

Metabolomics: Directly measures the concentrations of key small molecules in the pathway, including methylglyoxal, GSH, GSSG, S-D-Lactoylglutathione, and D-lactate. This provides a snapshot of the metabolic state and flux through the pathway. nih.gov

By integrating these datasets, researchers can build comprehensive models of the glyoxalase network. escholarship.org For example, an increase in GLO1 gene expression (transcriptomics) might be correlated with elevated Glo1 protein levels (proteomics) and a higher rate of S-D-Lactoylglutathione production (metabolomics) in a specific condition. This integrative approach is critical for elucidating the complex regulatory mechanisms and functional consequences of glyoxalase pathway activity in health and disease. unibz.it

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for detecting and quantifying S-glyceroylglutathione in biological samples?

- Methodological Answer : Detection typically involves liquid chromatography-mass spectrometry (LC-MS) or fluorescence-based assays using anti-glutathione (GSH) antibodies. For LC-MS, derivatization with agents like N-ethylmaleimide improves stability and ionization efficiency. Fluorescent probes (e.g., monochlorobimane) can track This compound dynamics in real time, but require rigorous validation to avoid cross-reactivity with other thiol-containing compounds . Ensure sample preparation includes thiol-blocking agents (e.g., iodoacetamide) to prevent artifactual oxidation. Calibration curves with synthetic This compound standards are essential for quantification .

Q. How should researchers design experiments to study the enzymatic synthesis of This compound in vitro?

- Methodological Answer : Use purified glyoxalase I (Glo1) and II (Glo2) enzymes under controlled buffer conditions (pH 7.4, 37°C) with substrates methylglyoxal and glutathione. Monitor reaction kinetics via UV-Vis spectrophotometry at 240 nm (absorbance of S-D-lactoylglutathione, an intermediate). Include negative controls without enzymes or substrates to rule out non-enzymatic reactions. Kinetic parameters (Km, Vmax) should be derived from triplicate experiments using nonlinear regression analysis .

Q. What are the key considerations for ensuring reproducibility in This compound studies?

- Methodological Answer : Document buffer composition, enzyme sources (e.g., recombinant vs. tissue-extracted), and storage conditions (e.g., -80°C aliquots to prevent degradation). Validate antibody specificity via Western blotting with knockout controls. Share raw data (e.g., chromatograms, kinetic plots) in supplementary materials to enable cross-laboratory validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported This compound concentrations across different cellular models?

- Methodological Answer : Discrepancies may arise from variations in cell lysis methods (e.g., mechanical vs. chemical disruption) or incomplete inhibition of glyoxalase activity during sample processing. Perform parallel experiments using identical protocols across models. Employ isotopically labeled internal standards (e.g., ¹³C-glutathione) to correct for recovery differences in LC-MS workflows. Statistical meta-analysis of published data can identify systemic biases (e.g., underreporting of low-abundance measurements) .

Q. What strategies are effective for elucidating the role of This compound in redox signaling under oxidative stress?

- Methodological Answer : Combine genetic (e.g., CRISPR-Cas9 knockdown of Glo1) and pharmacological (e.g., BrBzGSH, a Glo1 inhibitor) approaches to modulate This compound levels. Use redox-sensitive GFP probes targeted to specific organelles (e.g., mitochondria) to spatially resolve thiol-disulfide equilibria. Pair these with transcriptomic analysis (RNA-seq) to identify downstream pathways affected by This compound depletion .

Q. How should researchers address challenges in differentiating This compound from structurally similar adducts (e.g., S-lactoylglutathione) in mass spectrometry data?

- Methodological Answer : Utilize high-resolution MS (HRMS) with fragmentation patterns (MS/MS) to distinguish isomers. For example, This compound (C₁₃H₂₁N₃O₈S) has a distinct m/z 396.1024 [M+H]⁺ and produces fragments at m/z 179.1 (glutathione backbone) and 130.0 (glyceroyl moiety). Compare retention times with synthetic standards and use orthogonal methods like enzymatic digestion (e.g., glutaredoxin treatment) to confirm identity .

Q. What experimental frameworks are suitable for investigating the cross-talk between This compound and other post-translational modifications (e.g., phosphorylation)?

- Methodological Answer : Employ multiplexed proteomics workflows. For example, enrich S-glutathionylated proteins via biotin-switch assays, followed by TiO₂-based phosphopeptide enrichment. Use stable isotope labeling (SILAC) to quantify site-specific competition or synergy between modifications. Integrate these datasets with computational tools (e.g., STRING DB) to map interaction networks .

Methodological Best Practices

-

Data Presentation : Use tables to summarize kinetic parameters (e.g., Table 1) and figures to illustrate redox dynamics. Avoid redundant data in text and figures .

Table 1. Example Kinetic Parameters for Glo1-Catalyzed This compound SynthesisSubstrate Km (µM) Vmax (nmol/min/mg) kcat (s⁻¹) Methylglyoxal 120 ± 15 8.2 ± 0.7 0.45 Glutathione 850 ± 90 7.9 ± 0.6 0.43 -

Ethical and Reproducibility Standards : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Pre-register hypotheses and analytical plans for exploratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.